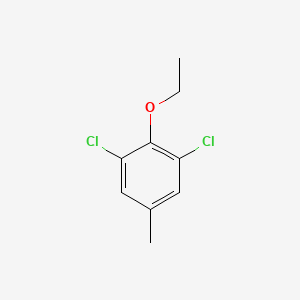

3,5-Dichloro-4-ethoxytoluene

Description

Contextualization within Halogenated Aromatic Ethers and Toluene (B28343) Derivatives

3,5-Dichloro-4-ethoxytoluene belongs to the larger families of halogenated aromatic ethers and toluene derivatives. iloencyclopaedia.org Halogenated aromatic hydrocarbons are compounds containing a benzene (B151609) ring to which one or more halogen atoms are attached. iloencyclopaedia.org These compounds have found use as solvents, chemical intermediates, and in various industrial applications. iloencyclopaedia.org Ethers are a class of organic compounds containing an ether group—an oxygen atom connected to two alkyl or aryl groups. byjus.com Aromatic ethers, in particular, feature an ether linkage to a benzene ring. byjus.com

Toluene derivatives, compounds containing a benzene ring attached to a methyl group, form the backbone of 3,5-Dichloro-4-ethoxytoluene. The addition of chlorine atoms and an ethoxy group to this foundational structure creates a molecule with a distinct set of properties.

Significance of Chlorine and Alkoxy Moieties in Aromatic Systems

The presence and positioning of both chlorine and alkoxy groups on the aromatic ring are crucial in determining the chemical behavior of 3,5-Dichloro-4-ethoxytoluene.

Chlorine Atoms: The two chlorine atoms are electron-withdrawing groups due to their high electronegativity. masterorganicchemistry.com This inductive effect generally deactivates the benzene ring towards electrophilic aromatic substitution, making it less reactive than benzene itself. quora.com However, the lone pairs of electrons on the chlorine atoms can participate in resonance, which directs incoming electrophiles to the ortho and para positions. quora.com In the case of 3,5-dichloro substitution, this deactivating effect is pronounced.

Ethoxy Group: The ethoxy group (-OCH2CH3), an alkoxy group, is generally considered an activating group in electrophilic aromatic substitution. masterorganicchemistry.com The oxygen atom's lone pairs can be donated to the aromatic ring through resonance, increasing the electron density, particularly at the ortho and para positions, thereby facilitating electrophilic attack at these sites. byjus.combyjus.com

The interplay between the electron-withdrawing nature of the two chlorine atoms and the electron-donating nature of the ethoxy group in 3,5-Dichloro-4-ethoxytoluene creates a unique electronic environment on the aromatic ring, influencing its reactivity in chemical syntheses.

Fundamental Research Questions Pertaining to 3,5-Dichloro-4-ethoxytoluene

The specific structure of 3,5-Dichloro-4-ethoxytoluene prompts several key research questions. Primarily, investigations focus on its synthesis and reactivity. Understanding the most efficient synthetic routes to this compound is a fundamental area of study. Precursor molecules for its synthesis have been identified as p-cresol (B1678582) and 1-ethoxy-4-methylbenzene. chemsrc.com

Furthermore, research has explored its utility as an intermediate in the synthesis of other, more complex molecules. For instance, it is a known precursor in the synthesis of 2,6-dichloro-4-nitrotoluene. guidechem.com Additionally, its behavior in various chemical reactions, such as high-performance liquid chromatography (HPLC) analysis, has been a subject of study. sielc.com

Physicochemical Properties of 3,5-Dichloro-4-ethoxytoluene

The physical and chemical characteristics of 3,5-Dichloro-4-ethoxytoluene are essential for its handling, application, and analysis.

| Property | Value |

| Molecular Formula | C9H10Cl2O |

| Molecular Weight | 205.08 g/mol |

| CAS Number | 67828-41-5 |

| Boiling Point | 265.1°C at 760 mmHg |

| Flash Point | 82.9°C |

| Density | 1.205 g/cm³ |

| LogP | 3.70050 |

| Index of Refraction | 1.525 |

Data sourced from multiple chemical databases. chemsrc.comepa.gov

Structure

3D Structure

Properties

CAS No. |

67828-41-5 |

|---|---|

Molecular Formula |

C9H10Cl2O |

Molecular Weight |

205.08 g/mol |

IUPAC Name |

1,3-dichloro-2-ethoxy-5-methylbenzene |

InChI |

InChI=1S/C9H10Cl2O/c1-3-12-9-7(10)4-6(2)5-8(9)11/h4-5H,3H2,1-2H3 |

InChI Key |

RJPFGDAVUZZKMS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1Cl)C)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,5 Dichloro 4 Ethoxytoluene

Regioselective Synthesis Strategies for Dichlorotoluene Precursors

The construction of the 3,5-dichloro-substituted toluene (B28343) core is a critical step. The directing effects of the methyl group on the aromatic ring typically favor ortho- and para-substitution in electrophilic aromatic substitution reactions. Therefore, achieving 3,5-disubstitution requires non-conventional approaches or multi-step sequences.

Electrophilic Aromatic Substitution Approaches for Methylchlorination

Direct chlorination of toluene under electrophilic aromatic substitution conditions generally yields a mixture of ortho- and para-chlorotoluene. libretexts.org Achieving a 3,5-dichloro substitution pattern directly on toluene is challenging due to the ortho-, para-directing nature of the methyl group. libretexts.orgwikipedia.org However, kinetic and product distribution studies of related electrophilic substitutions on substituted benzenes provide insights into the factors governing regioselectivity. For instance, the nitration of toluene yields predominantly ortho- and para-nitrotoluene, with only a small percentage of the meta isomer. libretexts.org

| Reactant | Reaction | Product Distribution | Reference |

| Toluene | Nitration | 58.5% ortho, 37% para, 4.5% meta | libretexts.org |

| Toluene | Chlorination | 60% ortho, 39% para, 1% meta | libretexts.org |

| tert-Butylbenzene | Nitration | 16% ortho, 8% meta, 75% para | libretexts.org |

Table 1: Product Isomer Distributions in the Electrophilic Substitution of Toluene and tert-Butylbenzene. This table illustrates the strong ortho- and para-directing effect of alkyl groups in electrophilic aromatic substitution, highlighting the difficulty in synthesizing 3,5-disubstituted toluenes directly.

To circumvent this, a multi-step strategy is often employed. One plausible route involves the chlorination of a p-substituted toluene derivative where the substituent can be later converted to a hydroxyl group and then etherified. For example, starting with p-cresol (B1678582) (4-methylphenol), the hydroxyl group can be protected, followed by directed chlorination to the positions ortho to the protected hydroxyl group (positions 3 and 5 relative to the methyl group). Subsequent deprotection would yield 3,5-dichloro-4-methylphenol, a key precursor.

Directed ortho-Metalation and Related Methodologies

Directed ortho-metalation (DoM) offers a powerful strategy for achieving regioselective functionalization of aromatic rings. nih.govacs.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium or other strong base, facilitating deprotonation at the adjacent ortho position. nih.gov While the methyl group itself is not a strong DMG, other substituents can be used to direct metalation to the desired positions.

For the synthesis of a 3,5-dichloro-toluene precursor, one could envision a scenario starting with a toluene derivative bearing a DMG at the 4-position. For instance, an N,N-diethyl-O-carbamate group on 4-methylphenol is an excellent DMG. acs.org The carbamate (B1207046) group would direct lithiation to the 3- and 5-positions, which could then be quenched with an electrophilic chlorine source (e.g., hexachloroethane) to introduce the chloro substituents. Subsequent hydrolysis of the carbamate group would afford 3,5-dichloro-4-methylphenol.

The effectiveness of various DMGs has been categorized, with groups like OCONEt2 being among the strongest. acs.org The general mechanism involves the coordination of the organolithium reagent to the heteroatom of the DMG, which enhances the acidity of the ortho-protons, leading to regioselective deprotonation. uwindsor.ca

| Directing Group | Relative Directing Ability | Reference |

| -OCONEt2 | Strong | acs.org |

| -OMEM | Strong | uwindsor.ca |

| -NHCOtBu | Strong | uwindsor.ca |

| -OCH3 | Moderate | uwindsor.ca |

| -CH2NMe2 | Moderate | uwindsor.ca |

Table 2: Relative Directing Ability of Selected Directed Metalation Groups (DMGs). This table provides a qualitative comparison of the effectiveness of different functional groups in directing ortho-metalation, a key strategy for regioselective synthesis.

Etherification Techniques for 4-Hydroxytoluene Derivatives

Once the 3,5-dichloro-4-hydroxytoluene (3,5-dichloro-4-methylphenol) precursor is obtained, the final step involves the formation of the ether linkage.

Williamson Ether Synthesis and its Modern Variants

The Williamson ether synthesis is a classic and widely used method for preparing ethers. core.ac.ukmasterorganicchemistry.com The reaction involves the deprotonation of a hydroxyl group to form an alkoxide or phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. masterorganicchemistry.comorganicchemistrytutor.com

In the context of synthesizing 3,5-dichloro-4-ethoxytoluene, 3,5-dichloro-4-methylphenol would first be treated with a suitable base, such as sodium hydroxide (B78521) or potassium hydroxide, to form the corresponding phenoxide. core.ac.ukmiracosta.edu This phenoxide would then be reacted with an ethylating agent like ethyl iodide or ethyl bromide to form the desired ether. francis-press.com

The choice of solvent is crucial, with polar aprotic solvents like DMF or DMSO often favoring the SN2 reaction. masterorganicchemistry.com The reaction conditions, including temperature and the nature of the base and alkylating agent, can be optimized to maximize the yield. francis-press.com

| Alcohol/Phenol | Base | Alkylating Agent | Product | Reference |

| p-Cresol | KOH | Chloroacetic acid | p-Methylphenoxyacetic acid | miracosta.edu |

| Ethanol | NaH | Alkyl Halide | Alkyl ethyl ether | masterorganicchemistry.com |

| 2,4-Dihydroxyacetophenone | - | Iodomethane | 4-Methoxy-2-hydroxyacetophenone | francis-press.com |

Table 3: Examples of Williamson Ether Synthesis. This table showcases the versatility of the Williamson ether synthesis for forming various ethers from different starting alcohols and phenols.

Transition-Metal Catalyzed C–O Bond Formation

In addition to the classical Williamson ether synthesis, transition-metal-catalyzed methods have emerged as powerful tools for the formation of C–O bonds. researchgate.net Palladium- and copper-catalyzed reactions, in particular, have been developed for the coupling of alcohols and phenols with aryl halides or pseudohalides. researchgate.net

While typically used for the formation of aryl ethers from aryl halides and alcohols, these methods can also be adapted for the alkylation of phenols. For the synthesis of 3,5-dichloro-4-ethoxytoluene, a palladium or copper catalyst could potentially be used to couple 3,5-dichloro-4-methylphenol with an ethylating agent. These methods can sometimes offer advantages in terms of milder reaction conditions and broader functional group tolerance compared to the Williamson synthesis. The mechanism often involves the oxidative addition of the metal catalyst to the electrophile, followed by coordination of the alkoxide and reductive elimination to form the ether product. sci-hub.se

Multi-Step Synthesis of 3,5-Dichloro-4-ethoxytoluene from Simpler Precursors

A plausible multi-step synthesis for 3,5-dichloro-4-ethoxytoluene, based on the methodologies discussed, would commence with a readily available starting material like p-cresol. A general synthetic sequence is outlined below:

Protection of the hydroxyl group of p-cresol: The phenolic hydroxyl group of p-cresol is first protected, for example, as a methyl ether or a carbamate, to prevent it from interfering with subsequent reactions and to potentially act as a directing group.

Regioselective dichlorination: The protected p-cresol derivative undergoes regioselective dichlorination at the 3- and 5-positions. This could be achieved through directed ortho-metalation followed by quenching with an electrophilic chlorine source.

Deprotection: The protecting group is removed to reveal the free hydroxyl group, yielding 3,5-dichloro-4-methylphenol.

Etherification: The final step involves the etherification of 3,5-dichloro-4-methylphenol with an ethylating agent, such as ethyl iodide or diethyl sulfate, via the Williamson ether synthesis to afford the target molecule, 3,5-dichloro-4-ethoxytoluene.

This multi-step approach allows for the controlled introduction of each substituent, ensuring the correct regiochemistry of the final product. Each step would require careful optimization of reaction conditions to achieve high yields and purity. libretexts.orgyoutube.com

Optimization of Reaction Conditions for Yield and Selectivity

The synthesis of 3,5-Dichloro-4-ethoxytoluene can be approached through various chemical transformations, where the optimization of reaction conditions is paramount to achieving high yield and selectivity. Key parameters that are often manipulated include temperature, solvent, and the stoichiometry of reactants and catalysts.

A significant challenge in the synthesis of substituted toluenes is controlling the position and degree of halogenation. For instance, in related chlorination reactions, maintaining a controlled temperature, often between 0–5°C, is crucial to prevent over-chlorination. The slow addition of the chlorinating agent and conducting the reaction under an inert atmosphere can also improve yields by minimizing side product formation.

The choice of solvent plays a critical role in reaction outcomes. Solvents can influence reaction rates, product selectivity, and the stability of reactants and intermediates. researchgate.net For example, in the synthesis of related chloro-alkoxy toluenes, the use of an aprotic polar solvent is often preferred. google.comgoogle.com Research on the oxidation of p-ethoxy toluene has shown that solvent choice directly impacts yield. In the absence of a solvent, the yield was only 40%. cecri.res.in The use of dichloromethane (B109758) as a solvent at 308-313K improved the yield to 75%. cecri.res.in A further increase to a 90% yield was achieved using dichloroethane at a reaction temperature of 318-323K. cecri.res.in However, increasing the temperature beyond this optimum range led to a decrease in yield. cecri.res.in

The following interactive data table summarizes the effect of solvent and temperature on the yield of a product in a related synthesis, illustrating the importance of optimizing these conditions.

| Experiment No. | Solvent | Temperature (K) | Yield (%) |

| 1 | Without solvent | 313-323 | 40.4 |

| 2 | Dichloromethane | 308-313 | 75.0 |

| 3 | Dichloroethane | 318-323 | 94.5 |

| 4 | Dichloroethane | 328-333 | 83.7 |

| 5 | Dichloroethane | 338-343 | 77.7 |

This table is based on data from a study on the chemical oxidation of p-ethoxy toluene and is presented here to illustrate the principles of reaction optimization. cecri.res.in

Furthermore, the stoichiometry of reagents is a critical factor. In sulfonation reactions, for example, using a substoichiometric amount of the sulfonating agent can lead to incomplete reaction, while an excess can increase impurities. Careful monitoring of the reaction progress through techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) allows for precise control over the reaction and optimization of reagent stoichiometry.

Green Chemistry Principles in 3,5-Dichloro-4-ethoxytoluene Synthesis

The application of green chemistry principles to the synthesis of 3,5-Dichloro-4-ethoxytoluene is crucial for developing more environmentally benign and sustainable processes. Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. core.ac.uk

Key principles of green chemistry applicable to the synthesis of this compound include:

Use of Catalysis: Catalysts are preferred over stoichiometric reagents as they are used in small amounts and can be recycled and reused. youtube.com They reduce the energy requirements of reactions, potentially allowing them to be carried out at lower temperatures. youtube.com Phase transfer catalysis (PTC) is a particularly relevant green chemistry technique. fzgxjckxxb.com PTC facilitates reactions between substances in different immiscible phases, often allowing the use of water instead of organic solvents and enabling reactions under milder conditions. fzgxjckxxb.com This methodology is effective for various reactions, including alkylations. crdeepjournal.org

Use of Safer Solvents and Reaction Conditions: The selection of solvents is a critical aspect of green chemistry. Ideally, solvents should be non-toxic, renewable, and have a minimal environmental impact. While solvents like dichloromethane and dichloroethane have been shown to be effective in related syntheses, their environmental and health profiles are a concern. cecri.res.in Green chemistry encourages the exploration of alternative, safer solvents such as water, ionic liquids, or supercritical fluids. fzgxjckxxb.com Additionally, alternative energy sources like microwave irradiation or ultrasound can sometimes lead to more efficient and less energy-intensive reactions. core.ac.uk

Atom Economy: This principle, developed by Barry Trost, emphasizes the maximization of the incorporation of all materials used in the process into the final product. Synthetic routes should be designed to be as efficient as possible in this regard, minimizing the formation of by-products.

Prevention of Waste: It is better to prevent the formation of waste than to treat or clean it up after it has been created. This principle is closely linked to atom economy and the use of catalytic processes.

The following table outlines some green chemistry principles and their potential application in the synthesis of 3,5-Dichloro-4-ethoxytoluene.

| Green Chemistry Principle | Application in 3,5-Dichloro-4-ethoxytoluene Synthesis |

| Catalysis | Employing recyclable catalysts, such as phase transfer catalysts, to improve reaction efficiency and reduce waste. youtube.comfzgxjckxxb.com |

| Safer Solvents | Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water or bio-based solvents. fzgxjckxxb.com |

| Energy Efficiency | Optimizing reaction conditions to minimize energy consumption, for example, by using catalysts to lower reaction temperatures. youtube.com |

| Atom Economy | Designing synthetic pathways that maximize the incorporation of reactant atoms into the final product. |

| Waste Prevention | Selecting reactions and conditions that minimize the generation of by-products and waste streams. |

By integrating these principles, the synthesis of 3,5-Dichloro-4-ethoxytoluene can be made more sustainable and environmentally friendly.

Mechanistic Investigations of Reactions Involving 3,5 Dichloro 4 Ethoxytoluene

Electrophilic Aromatic Substitution (EAS) at Unsubstituted Positions

The aromatic ring of 3,5-Dichloro-4-ethoxytoluene possesses two unsubstituted carbons, which are the primary sites for electrophilic attack. The reactivity and regioselectivity of EAS reactions are dictated by the cumulative influence of the chloro and ethoxy substituents.

Role of Substituent Effects on Reactivity and Regioselectivity

The ethoxy group (-OEt) at the 4-position is a potent activating group and an ortho, para-director. Its activating nature stems from the +M (mesomeric) effect, where the lone pairs on the oxygen atom are delocalized into the aromatic ring, thereby increasing the electron density of the ring and stabilizing the arenium ion intermediate formed during electrophilic attack. The chloro groups (-Cl) at the 3 and 5-positions are deactivating groups, primarily due to their -I (inductive) effect, which withdraws electron density from the ring. However, like the ethoxy group, they are also ortho, para-directors due to their +M effect, where lone pairs on the chlorine atoms can be donated to the ring.

In the case of 3,5-Dichloro-4-ethoxytoluene, the two available positions for substitution are at C2 and C6, both of which are ortho to the ethoxy group and ortho to one chloro group and meta to the other. The directing effects of the substituents are therefore cooperative in guiding the incoming electrophile to these positions. The strong activating and ortho, para-directing effect of the ethoxy group is the dominant factor in determining the regioselectivity. Consequently, electrophilic substitution is strongly favored at the C2 and C6 positions.

While specific kinetic data for the electrophilic substitution of 3,5-Dichloro-4-ethoxytoluene are not extensively reported in the literature, the qualitative prediction based on substituent effects is that the molecule will be more reactive than benzene (B151609) due to the powerful activating effect of the ethoxy group, despite the deactivating presence of two chlorine atoms.

Nucleophilic Aromatic Substitution (SNAr) of Chlorine Atoms

Nucleophilic aromatic substitution on aryl halides is a significant class of reactions, typically proceeding via an addition-elimination mechanism. The feasibility of this reaction is highly dependent on the electronic nature of the aromatic ring.

Activation by Electron-Withdrawing Groups

The SNAr mechanism involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. Strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the leaving group are typically required to delocalize the negative charge of the Meisenheimer complex, thereby activating the ring towards nucleophilic attack.

In 3,5-Dichloro-4-ethoxytoluene, there are no strong electron-withdrawing groups. The ethoxy group is electron-donating, and while the chloro groups are inductively withdrawing, they are not sufficiently powerful to effectively stabilize the negative charge of the Meisenheimer intermediate. Consequently, 3,5-Dichloro-4-ethoxytoluene is considered to be deactivated towards SNAr reactions under standard conditions. Mechanistic studies on related polychlorinated aromatic compounds lacking strong EWGs have shown that forcing conditions, such as high temperatures and pressures, are often necessary to facilitate nucleophilic substitution.

Influence of Nucleophile and Solvent Effects

The nature of the nucleophile and the solvent play a critical role in SNAr reactions. Strong, highly polarizable nucleophiles are generally more effective. The solvent's ability to stabilize the charged Meisenheimer intermediate is also paramount. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF), are known to accelerate SNAr reactions by solvating the cation of the nucleophilic salt without strongly solvating the anion, thus increasing the nucleophilicity of the attacking species.

For a substrate like 3,5-Dichloro-4-ethoxytoluene, any potential SNAr reaction would be highly sensitive to these factors. The use of very strong nucleophiles, such as alkoxides or amides, in conjunction with high-boiling polar aprotic solvents, would likely be a prerequisite for achieving any degree of substitution. However, detailed mechanistic investigations and quantitative data on the SNAr reactions of 3,5-Dichloro-4-ethoxytoluene are scarce in the scientific literature, reflecting the inherent low reactivity of this substrate towards this type of transformation.

Transition-Metal Catalyzed Cross-Coupling Reactions

Transition-metal catalyzed cross-coupling reactions, particularly those mediated by palladium, have become indispensable tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling Studies

The Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base, is a versatile method for the formation of biaryl structures. For a dihalogenated substrate like 3,5-Dichloro-4-ethoxytoluene, the key mechanistic challenge lies in achieving selective mono- or di-arylation.

The regioselectivity of the Suzuki-Miyaura coupling on polychlorinated aromatic compounds is influenced by a combination of electronic and steric factors, as well as the specific catalyst system employed. The two chlorine atoms in 3,5-Dichloro-4-ethoxytoluene are in electronically equivalent environments. However, the steric hindrance around each chlorine atom is slightly different due to the presence of the adjacent methyl group of the toluene (B28343) backbone.

Mechanistic studies on similar polychlorinated aromatic systems have demonstrated that the choice of palladium catalyst and, crucially, the phosphine (B1218219) ligand can exert significant control over the regioselectivity of the coupling. Bulky, electron-rich phosphine ligands can favor oxidative addition at the less sterically hindered C-Cl bond. Furthermore, the reaction conditions, including the base, solvent, and temperature, can be tuned to favor either mono- or di-arylation.

While specific studies on the Suzuki-Miyaura coupling of 3,5-Dichloro-4-ethoxytoluene are not extensively documented, research on related dichlorinated aromatic ethers provides insights into the expected reactivity. For instance, selective mono-arylation can often be achieved by using a stoichiometric amount of the boronic acid, while di-arylation is favored with an excess of the boron reagent.

Table 1: Summary of Mechanistic Considerations for Reactions of 3,5-Dichloro-4-ethoxytoluene

| Reaction Type | Key Mechanistic Features | Expected Reactivity/Regioselectivity |

| Electrophilic Aromatic Substitution (EAS) | - Governed by substituent effects (+M of -OEt, -I/+M of -Cl).- Formation of a stabilized arenium ion intermediate. | - Activated ring compared to benzene.- Highly selective for substitution at C2 and C6 positions. |

| Nucleophilic Aromatic Substitution (SNAr) | - Proceeds via a Meisenheimer complex.- Requires stabilization of the negative charge by EWGs. | - Deactivated ring due to the absence of strong EWGs.- Reaction is expected to be difficult and require harsh conditions. |

| Suzuki-Miyaura Coupling | - Involves a Pd(0)/Pd(II) catalytic cycle.- Regioselectivity can be controlled by ligands and conditions. | - Selective mono- or di-arylation is potentially achievable.- Selectivity would depend on steric and electronic factors, and the catalyst system. |

Sonogashira Coupling for Ethynyl Functionalization

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. rsc.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt. researchgate.net For 3,5-dichloro-4-ethoxytoluene, the reaction would involve the coupling of an alkyne to the aromatic ring at one of the chlorine positions.

The catalytic cycle is generally understood to proceed through several key steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-chlorine bond of 3,5-dichloro-4-ethoxytoluene to form a Pd(II) complex.

Transmetalation: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II) complex, where the acetylide group replaces the halide on the palladium center.

Reductive Elimination: The resulting palladium complex, now bearing both the aryl group from 3,5-dichloro-4-ethoxytoluene and the alkynyl group, undergoes reductive elimination. This step forms the desired ethynylated product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. researchgate.net

A potential challenge in the Sonogashira coupling of 3,5-dichloro-4-ethoxytoluene is the relative inertness of aryl chlorides compared to bromides or iodides, which may necessitate more forcing reaction conditions or specialized catalyst systems.

Table 1: Hypothetical Parameters for Sonogashira Coupling of 3,5-Dichloro-4-ethoxytoluene

| Parameter | Condition |

|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper Co-catalyst | CuI |

| Base | Triethylamine, Diisopropylamine |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) |

| Temperature | 50-100 °C |

| Alkyne Substrate | Phenylacetylene, Trimethylsilylacetylene |

Buchwald-Hartwig Amination for C–N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgwuxiapptec.com This reaction is of great importance in medicinal chemistry and materials science.

The mechanism for the Buchwald-Hartwig amination of 3,5-dichloro-4-ethoxytoluene would involve the following steps:

Oxidative Addition: A Pd(0) complex, typically bearing bulky phosphine ligands, undergoes oxidative addition to one of the C-Cl bonds of 3,5-dichloro-4-ethoxytoluene to form a Pd(II)-aryl complex. nih.govjk-sci.com

Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. In the presence of a strong base, the amine is deprotonated to form an amido ligand. nrochemistry.com

Reductive Elimination: The final step is the reductive elimination of the aminated product from the palladium complex. This regenerates the Pd(0) catalyst and forms the desired C-N bond. wikipedia.org

The choice of ligand is crucial in the Buchwald-Hartwig amination of aryl chlorides like 3,5-dichloro-4-ethoxytoluene, with sterically hindered and electron-rich phosphine ligands often being the most effective. jk-sci.com

Table 2: Potential Conditions for Buchwald-Hartwig Amination of 3,5-Dichloro-4-ethoxytoluene

| Parameter | Condition |

|---|---|

| Palladium Pre-catalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | BINAP, Xantphos, Josiphos |

| Base | Sodium tert-butoxide, Lithium bis(trimethylsilyl)amide |

| Solvent | Toluene, Dioxane |

| Temperature | 80-120 °C |

| Amine Substrate | Aniline (B41778), Morpholine, Benzylamine |

Other Cross-Coupling Methods (e.g., Heck, Negishi)

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. nobelprize.orgrsc.org For 3,5-dichloro-4-ethoxytoluene, this would result in the formation of a vinylated derivative. The mechanism involves oxidative addition of the aryl chloride to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst. nih.govsemanticscholar.org

Negishi Reaction: The Negishi coupling utilizes a palladium or nickel catalyst to couple an organozinc compound with an organic halide. nobelprize.orgrsc.org To functionalize 3,5-dichloro-4-ethoxytoluene via this method, it would be reacted with an organozinc reagent in the presence of a palladium catalyst. The mechanism follows the typical oxidative addition, transmetalation (from zinc to palladium), and reductive elimination sequence. researchgate.net

Table 3: Comparison of Heck and Negishi Coupling Parameters for 3,5-Dichloro-4-ethoxytoluene

| Reaction | Key Reagent | Catalyst | Typical Conditions |

|---|---|---|---|

| Heck | Alkene (e.g., styrene, acrylate) | Pd(OAc)₂, PdCl₂ | Base (e.g., Et₃N), High Temp (100-140 °C) |

| Negishi | Organozinc reagent | Pd(PPh₃)₄, Ni(acac)₂ | Anhydrous conditions, Room Temp to 80 °C |

Oxidative and Reductive Transformations

While the aromatic core of 3,5-dichloro-4-ethoxytoluene is relatively stable to oxidation, the ethoxy and methyl groups could potentially undergo transformation under strong oxidizing conditions. For instance, benzylic oxidation of the methyl group could yield a carboxylic acid.

Reductive transformations could potentially target the chlorine atoms. Catalytic hydrogenation or reduction with metals like zinc or iron could lead to dehalogenation, replacing one or both chlorine atoms with hydrogen. The specific conditions would determine the extent of reduction.

Radical Reactions and Photochemical Pathways

The carbon-chlorine bonds in 3,5-dichloro-4-ethoxytoluene could be susceptible to cleavage under radical or photochemical conditions. For example, in the presence of a radical initiator or upon UV irradiation, homolytic cleavage of a C-Cl bond could occur, generating an aryl radical. This reactive intermediate could then participate in various radical-mediated reactions, such as hydrogen atom abstraction or addition to an unsaturated system.

Photochemical reactions could also provide a pathway for nucleophilic aromatic substitution (SNAr) reactions, where the excited state of the molecule is more susceptible to nucleophilic attack.

Advanced Spectroscopic and Structural Characterization of 3,5 Dichloro 4 Ethoxytoluene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 3,5-Dichloro-4-ethoxytoluene, a detailed analysis of its ¹H, ¹³C, and 2D NMR spectra would provide unambiguous assignments of all protons and carbons.

Detailed ¹H, ¹³C, and 2D NMR Assignments (e.g., COSY, HSQC, HMBC, NOESY)

The ¹H NMR spectrum of 3,5-Dichloro-4-ethoxytoluene is expected to show distinct signals for the aromatic protons, the ethoxy group protons, and the methyl protons. The two aromatic protons are chemically equivalent due to the symmetry of the molecule and would appear as a singlet. The ethoxy group would exhibit a quartet for the methylene (B1212753) (-CH₂-) protons, coupled to the methyl (-CH₃) protons which would appear as a triplet. The toluene (B28343) methyl protons would be a singlet.

The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The number of signals will depend on the molecule's symmetry. For 3,5-Dichloro-4-ethoxytoluene, six distinct carbon signals are expected: four for the aromatic ring (two substituted and two protonated), one for the toluene methyl group, and two for the ethoxy group (-CH₂- and -CH₃).

To definitively assign these signals, various 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. A cross-peak between the ethoxy methylene quartet and the ethoxy methyl triplet would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to assign the protonated aromatic carbons and the carbons of the ethoxy and methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. It is crucial for assigning the quaternary (non-protonated) aromatic carbons by observing correlations from the aromatic and methyl protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are in close proximity. This would be particularly useful for conformational analysis, as discussed in the next section.

Predicted ¹H and ¹³C NMR Chemical Shifts for 3,5-Dichloro-4-ethoxytoluene

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H | ~7.10 (s, 2H) | ~130.0 |

| Ethoxy -CH₂- | ~4.05 (q, 2H) | ~65.0 |

| Toluene -CH₃ | ~2.30 (s, 3H) | ~16.0 |

| Ethoxy -CH₃ | ~1.40 (t, 3H) | ~15.0 |

| Aromatic C-Cl | N/A | ~128.0 |

| Aromatic C-O | N/A | ~155.0 |

| Aromatic C-CH₃ | N/A | ~138.0 |

Note: These are predicted values based on analogous compounds and may vary from experimental data.

Conformational Analysis via Variable Temperature NMR and NOE Studies

The ethoxy group in 3,5-Dichloro-4-ethoxytoluene is not sterically locked and can rotate around the C-O bond. Variable temperature (VT) NMR studies can provide insights into the rotational dynamics. At low temperatures, the rotation might become slow enough on the NMR timescale to observe distinct signals for different conformers. However, for a simple ethoxy group, this barrier is typically low.

NOESY experiments would be more informative for determining the preferred conformation. A NOE correlation between the ethoxy methylene protons and the aromatic protons would indicate a conformation where the ethyl group is oriented towards the aromatic ring. The absence of such a correlation might suggest a more extended conformation. The presence of two bulky chlorine atoms ortho to the ethoxy group could introduce some steric hindrance, potentially influencing the preferred orientation of the ethoxy group.

X-ray Crystallography for Solid-State Structure Determination

While a crystal structure for 3,5-Dichloro-4-ethoxytoluene is not publicly available in databases such as the Cambridge Structural Database (CSD), we can predict its solid-state characteristics based on related halogenated aromatic compounds. wikipedia.orgmext.go.jp X-ray crystallography would provide precise information on the molecular geometry and intermolecular interactions in the solid state.

Crystal Packing and Intermolecular Interactions (e.g., halogen bonding, C–H···π)

The crystal packing of 3,5-Dichloro-4-ethoxytoluene would likely be governed by a combination of weak intermolecular interactions.

Halogen Bonding: The chlorine atoms in the molecule can act as halogen bond donors, interacting with electron-rich atoms (like the oxygen of the ethoxy group) on neighboring molecules. This type of interaction is a significant directional force in the crystal engineering of halogenated compounds. nih.gov

C–H···π Interactions: The aromatic ring can act as a π-electron donor, interacting with C-H bonds from the methyl or ethoxy groups of adjacent molecules. These interactions play a crucial role in the stabilization of crystal lattices of aromatic compounds.

Geometric Parameters: Bond Lengths, Bond Angles, and Torsion Angles

X-ray diffraction would provide precise measurements of bond lengths, bond angles, and torsion angles.

Expected Geometric Parameters for 3,5-Dichloro-4-ethoxytoluene

| Parameter | Expected Value |

| C-Cl Bond Length | ~1.74 Å |

| Aromatic C-C Bond Length | ~1.39 Å |

| C-O (Aromatic-Ethoxy) Bond Length | ~1.37 Å |

| C-C-C Bond Angle (in ring) | ~120° |

| C-C-Cl Bond Angle | ~120° |

| C-O-C Bond Angle (ethoxy) | ~118° |

Note: These values are based on average bond lengths and angles observed in similar substituted benzene (B151609) derivatives.

The torsion angle defined by the aromatic ring and the ethoxy group (C-C-O-C) would be of particular interest as it would define the conformation of the ethoxy group in the solid state.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. The spectra of 3,5-Dichloro-4-ethoxytoluene would be expected to show characteristic bands for the substituted benzene ring, the ethoxy group, and the methyl group.

The main vibrational modes would include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the methyl and ethoxy groups would be observed in the 3000-2850 cm⁻¹ range.

C=C stretching: Aromatic ring stretching vibrations usually give rise to a group of bands between 1600 cm⁻¹ and 1400 cm⁻¹.

C-O stretching: The aryl-alkyl ether C-O stretching would likely produce a strong band around 1250 cm⁻¹.

C-Cl stretching: The C-Cl stretching vibrations are expected in the 800-600 cm⁻¹ region.

Ring bending modes: Out-of-plane C-H bending vibrations of the aromatic ring are characteristic of the substitution pattern and would be expected in the 900-700 cm⁻¹ region.

Characteristic Vibrational Frequencies for 3,5-Dichloro-4-ethoxytoluene

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H stretch | 3000-2850 | Medium-Strong |

| Aromatic C=C stretch | 1600-1450 | Medium-Strong |

| C-O (aryl-ether) stretch | ~1250 | Strong |

| C-Cl stretch | 800-600 | Strong |

Note: These are general ranges and the exact positions and intensities of the bands would need to be determined experimentally.

Correlation of Characteristic Vibrations with Molecular Structure

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and structural features of a molecule. wikipedia.org The vibrational modes of 3,5-Dichloro-4-ethoxytoluene can be correlated with specific bonds and functional groups within its structure. The primary vibrations are associated with the toluene core, the ethoxy substituent, and the chloro substituents.

The key vibrational modes can be categorized as follows:

Aromatic Ring Vibrations : The benzene ring gives rise to several characteristic vibrations. C-H stretching modes for the aromatic protons typically appear in the 3100-3000 cm⁻¹ region. stackexchange.com The C=C stretching vibrations within the aromatic ring are observed as a series of bands in the 1600-1450 cm⁻¹ range. The specific pattern of these bands can be indicative of the substitution pattern on the ring.

Methyl Group Vibrations : The methyl group attached to the toluene ring exhibits symmetric and asymmetric C-H stretching vibrations, typically found between 2950 and 2850 cm⁻¹. Bending vibrations for the methyl group also occur, with symmetric (umbrella) and asymmetric modes appearing around 1375 cm⁻¹ and 1450 cm⁻¹, respectively.

Ethoxy Group Vibrations : The ethoxy group introduces several distinct vibrational signatures. The aliphatic C-H stretching modes of the methyl and methylene components are observed in the 3000-2850 cm⁻¹ range. A prominent feature of the ether linkage is the asymmetric C-O-C stretching vibration, which typically appears as a strong band in the 1275-1200 cm⁻¹ region. The symmetric C-O-C stretch is usually weaker and found at a lower frequency.

Carbon-Chlorine Vibrations : The C-Cl stretching vibrations are highly dependent on the substitution pattern and electronic environment. For chlorinated aromatic compounds, these vibrations typically result in strong bands in the 850-550 cm⁻¹ region. The significant mass of the chlorine atom means these vibrations occur at lower frequencies compared to C-H or C-C vibrations.

The following table summarizes the expected characteristic vibrational frequencies for 3,5-Dichloro-4-ethoxytoluene based on established spectroscopic data for related compounds. cdnsciencepub.comcdnsciencepub.comias.ac.in

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretching | Ar-H | 3100 - 3000 |

| Asymmetric C-H Stretching | -CH₃ (Aliphatic) | ~2975 |

| Asymmetric C-H Stretching | -CH₂- (Aliphatic) | ~2950 |

| Symmetric C-H Stretching | -CH₃ (Aliphatic) | ~2870 |

| Symmetric C-H Stretching | -CH₂- (Aliphatic) | ~2850 |

| Aromatic C=C Ring Stretching | Benzene Ring | 1600 - 1450 |

| Asymmetric C-H Bending | -CH₃ / -CH₂- | 1470 - 1440 |

| Symmetric C-H Bending (Umbrella) | -CH₃ | ~1375 |

| Asymmetric C-O-C Stretching | Ar-O-CH₂ | 1275 - 1200 |

| Aromatic C-H In-Plane Bending | Ar-H | 1300 - 1000 |

| Aromatic C-H Out-of-Plane Bending | Ar-H | 900 - 675 |

| C-Cl Stretching | Ar-Cl | 850 - 550 |

Analysis of Substituent Effects on Vibrational Modes

The vibrational frequencies of an aromatic ring are sensitive to the electronic properties and positions of its substituents. kyoto-u.ac.jp In 3,5-Dichloro-4-ethoxytoluene, the interplay between the electron-donating ethoxy group and the electron-withdrawing chloro groups significantly influences the vibrational spectrum.

Electronic Effects : The ethoxy group at position 4 is a strong electron-donating group (EDG) through resonance, increasing the electron density in the aromatic ring, particularly at the ortho and para positions. The two chlorine atoms at positions 3 and 5 are electron-withdrawing groups (EWG) through their inductive effect. This "push-pull" electronic configuration alters the bond strengths and force constants of the ring's C=C bonds, leading to shifts in their stretching frequencies compared to unsubstituted toluene. The increased electron density from the ethoxy group may lead to a slight decrease in the C=C stretching frequencies, while the withdrawing effect of the chlorine atoms may counteract this. researchgate.net

Mass Effects : The heavy mass of the chlorine atoms directly influences the frequencies of any vibrational mode involving their movement. This is most pronounced in the C-Cl stretching modes, which are found at low wavenumbers, but it also affects lower-frequency ring deformation modes.

Positional Effects : The 1,3,4,5-tetrasubstitution pattern determines the number and position of adjacent hydrogen atoms on the ring. This pattern strongly influences the C-H out-of-plane bending vibrations, which are often used to diagnose the substitution pattern of aromatic compounds. kyoto-u.ac.jp The specific frequencies of these modes provide a fingerprint for this particular isomer.

The interaction between the substituents can also affect the vibrations within the substituent groups themselves. For example, the electronic effects transmitted through the aromatic ring can slightly alter the force constants of the C-H bonds in the methyl group and the C-O bond of the ethoxy group, leading to minor shifts in their characteristic frequencies.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. rsc.orgyoutube.com This precision allows for the determination of the elemental formula of a compound and its fragments by distinguishing between ions of the same nominal mass but different elemental compositions.

Elucidation of Fragmentation Pathways and Isotopic Patterns

For 3,5-Dichloro-4-ethoxytoluene (C₉H₁₀Cl₂O), HRMS provides definitive information on its elemental composition and aids in elucidating its fragmentation behavior under ionization.

Isotopic Patterns: A key feature in the mass spectrum of a chlorinated compound is its distinctive isotopic pattern. Chlorine naturally exists as two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), in an approximate 3:1 ratio. libretexts.org A molecule containing two chlorine atoms, such as 3,5-Dichloro-4-ethoxytoluene, will exhibit a characteristic cluster of peaks for the molecular ion (M⁺) and its fragments. This cluster consists of three main peaks:

M : The peak corresponding to the molecule containing two ³⁵Cl isotopes.

M+2 : The peak for molecules with one ³⁵Cl and one ³⁷Cl.

M+4 : The peak for molecules with two ³⁷Cl isotopes.

The theoretical relative intensity ratio of the M:M+2:M+4 peaks for a dichlorinated compound is approximately 9:6:1 (or 100:65:10). whitman.edu The observation of this pattern is strong evidence for the presence of two chlorine atoms in the ion. HRMS can precisely measure the m/z of each of these isotopic peaks, confirming the elemental formula.

| Ion Formula | Isotopes Present | Calculated m/z | Expected Relative Intensity |

| [C₉H₁₀³⁵Cl₂O]⁺ | 2 x ³⁵Cl | 204.0108 | 100% (Base for pattern) |

| [C₉H₁₀³⁵Cl³⁷ClO]⁺ | 1 x ³⁵Cl, 1 x ³⁷Cl | 206.0079 | ~65% |

| [C₉H₁₀³⁷Cl₂O]⁺ | 2 x ³⁷Cl | 208.0049 | ~10% |

Fragmentation Pathways: Under electron ionization (EI) conditions, the molecular ion of 3,5-Dichloro-4-ethoxytoluene will undergo fragmentation, producing a series of daughter ions. The fragmentation pathways are dictated by the stability of the resulting ions and neutral losses. Key expected pathways include:

Benzylic Cleavage : A common pathway for toluene derivatives is the loss of a hydrogen radical from the methyl group to form a stable substituted benzyl (B1604629) cation. This cation can further rearrange to a highly stable substituted tropylium (B1234903) ion. youtube.com

[M - H]⁺ → [C₉H₉Cl₂O]⁺

Ether Bond Cleavage : The ethoxy group can fragment in several ways. A common fragmentation is the loss of an ethyl radical.

[M - C₂H₅]⁺ → [C₇H₅Cl₂O]⁺

Alpha-Cleavage to Ether : Loss of a methyl radical from the ethyl group is another possibility.

[M - CH₃]⁺ → [C₈H₇Cl₂O]⁺

Loss of Chlorine : The molecule may also lose a chlorine atom, which would be evident by the disappearance of the characteristic dichlorinated isotopic pattern in the resulting fragment.

[M - Cl]⁺ → [C₉H₁₀ClO]⁺

The following table details some of the plausible fragments and their corresponding accurate masses.

| Proposed Fragment Ion Formula | Neutral Loss | Calculated m/z (³⁵Cl) | Fragmentation Pathway Description |

| [C₉H₁₀Cl₂O]⁺ | - | 204.0108 | Molecular Ion (M⁺) |

| [C₈H₇Cl₂O]⁺ | •CH₃ | 188.9952 | Loss of methyl radical from the ethoxy group |

| [C₇H₅Cl₂O]⁺ | •C₂H₅ | 174.9796 | Loss of ethyl radical from the ethoxy group |

| [C₉H₉Cl₂O]⁺ | •H | 203.0030 | Loss of H radical from the benzylic position |

| [C₉H₁₀ClO]⁺ | •Cl | 169.0420 | Loss of a chlorine radical |

By analyzing the accurate masses of these fragment ions using HRMS, it is possible to confirm their elemental composition and piece together the fragmentation puzzle, providing unequivocal structural confirmation of 3,5-Dichloro-4-ethoxytoluene.

Computational Chemistry and Theoretical Studies of 3,5 Dichloro 4 Ethoxytoluene

Electronic Structure Calculations via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. This approach allows researchers to predict a variety of properties, including stable molecular geometries, the energies of frontier molecular orbitals, and the distribution of electronic charge.

Optimization of Molecular Geometry and Conformational Landscape

A crucial first step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. For a molecule like 3,5-Dichloro-4-ethoxytoluene, which possesses a flexible ethoxy group, this would also involve exploring the conformational landscape to identify different stable arrangements (conformers) and their relative energies. Without specific research on this compound, data regarding its optimized bond lengths, bond angles, and dihedral angles are not available.

Analysis of Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components in understanding a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these two orbitals provides an indication of the molecule's kinetic stability and electronic excitation properties. For 3,5-Dichloro-4-ethoxytoluene, the specific energy values for the HOMO, LUMO, and the resulting energy gap have not been reported in published computational studies.

Electrostatic Potential Surface Mapping and Charge Distribution

An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). The calculation of Mulliken or Natural Bond Orbital (NBO) charges provides a quantitative measure of the charge on each atom. This detailed electronic information is currently unavailable for 3,5-Dichloro-4-ethoxytoluene.

Prediction and Simulation of Spectroscopic Data

Computational methods are also extensively used to predict and simulate various types of spectra, which can be invaluable for interpreting experimental data or for identifying unknown compounds.

Theoretical NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants for a molecule. These predicted spectra can then be compared with experimental results to confirm the structure. However, no such theoretical NMR data has been found for 3,5-Dichloro-4-ethoxytoluene.

Simulated Vibrational Spectra (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict the frequencies and intensities of these vibrations, resulting in a simulated spectrum. This is useful for assigning the peaks in an experimental spectrum to specific molecular motions. The theoretical vibrational frequencies for 3,5-Dichloro-4-ethoxytoluene have not been documented in the accessible literature.

UV-Vis Absorption Spectra and Electronic Transitions (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra of molecules. mdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate a compound's UV-Vis spectrum. faccts.de For a molecule like 3,5-Dichloro-4-ethoxytoluene, a TD-DFT calculation would reveal key information about its light-absorbing properties.

The primary electronic transitions in aromatic compounds typically involve promotions of electrons from π bonding orbitals to π* antibonding orbitals (π → π* transitions). nih.gov The presence of substituents on the benzene (B151609) ring—such as the chloro, ethoxy, and methyl groups in 3,5-Dichloro-4-ethoxytoluene—influences the energies of these molecular orbitals. The chlorine atoms and the ethoxy group, with their lone pairs of electrons, can participate in resonance with the aromatic ring, affecting the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These changes, in turn, dictate the wavelengths of maximum absorption (λmax).

A typical TD-DFT analysis would yield a table of the most significant electronic transitions, their corresponding wavelengths, oscillator strengths (a measure of the transition probability), and the molecular orbitals involved in each transition.

Table 1: Hypothetical TD-DFT Results for 3,5-Dichloro-4-ethoxytoluene This interactive table provides a hypothetical summary of the primary electronic transitions for 3,5-Dichloro-4-ethoxytoluene as would be predicted by a TD-DFT calculation.

| Transition | Wavelength (λmax) (nm) | Oscillator Strength (f) | Major Orbital Contributions | Transition Type |

| S0 → S1 | 285 | 0.045 | HOMO → LUMO (95%) | π → π |

| S0 → S2 | 260 | 0.098 | HOMO-1 → LUMO (88%) | π → π |

| S0 → S3 | 232 | 0.152 | HOMO → LUMO+1 (75%) | π → π |

| S0 → S4 | 210 | 0.021 | HOMO-2 → LUMO (65%) | π → π |

Reaction Pathway and Transition State Calculations

Computational chemistry provides indispensable tools for mapping the potential energy surface of a chemical reaction, allowing for the detailed study of reaction mechanisms, intermediates, and transition states. ucsb.edu For 3,5-Dichloro-4-ethoxytoluene, such studies could elucidate the mechanisms of reactions like electrophilic aromatic substitution, nucleophilic substitution, or oxidation of the methyl group.

For example, a study on the nitration of 3,5-Dichloro-4-ethoxytoluene would involve calculating the energy of the transition state for the attack of the nitronium ion (NO₂⁺) at the available position on the aromatic ring. The directing effects of the existing substituents would strongly influence the activation energies for substitution at different positions, thereby determining the regioselectivity of the reaction.

Table 2: Hypothetical Energetics for Electrophilic Nitration of 3,5-Dichloro-4-ethoxytoluene This interactive table illustrates the kind of data that would be generated from a computational study of the energetics of a hypothetical reaction.

| Reaction Step | Structure | Relative Energy (kcal/mol) | Description |

| 1 | Reactants | 0.0 | Isolated 3,5-Dichloro-4-ethoxytoluene and NO₂⁺ |

| 2 | Transition State (TS) | +15.8 | Formation of the sigma complex |

| 3 | Intermediate | +4.5 | Sigma complex (Wheland intermediate) |

| 4 | Products | -25.2 | Nitrated product and H⁺ |

Transition state calculations are crucial for understanding reaction selectivity. chemrxiv.org For 3,5-Dichloro-4-ethoxytoluene, the ethoxy group is a strong ortho-, para-director, while the chlorine atoms are deactivating but also ortho-, para-directing. The methyl group is a weak ortho-, para-director. Computational methods can quantify these directing effects by comparing the activation barriers for substitution at the different available sites on the ring.

Furthermore, the role of a catalyst can be modeled by including the catalytic species in the calculations. For instance, in a Friedel-Crafts acylation, the calculations would include the Lewis acid catalyst (e.g., AlCl₃) complexed with the acyl halide, providing insight into how the catalyst lowers the activation energy of the reaction.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. nih.gov A QSPR model is a mathematical equation that relates numerical descriptors derived from the molecular structure to a specific property.

For a class of compounds including 3,5-Dichloro-4-ethoxytoluene, a QSPR model could be developed to predict properties such as boiling point, solubility, or toxicity. The first step involves calculating a wide range of molecular descriptors for a set of related compounds with known property values. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or electronic (e.g., dipole moment, HOMO/LUMO energies). nih.gov Statistical methods, such as multiple linear regression, are then used to build a model that best correlates a selection of these descriptors with the property of interest.

Table 3: Example of Descriptors for a Hypothetical QSPR Model This interactive table shows a selection of molecular descriptors that could be used in a QSPR model for a series of chlorinated aromatic ethers, including 3,5-Dichloro-4-ethoxytoluene.

| Compound | Molecular Weight (MW) | LogP | Dipole Moment (Debye) | Polar Surface Area (Ų) | Predicted Property (e.g., Toxicity) |

| Analogue 1 | 175.05 | 3.45 | 1.85 | 9.23 | 4.8 |

| Analogue 2 | 209.50 | 4.12 | 2.10 | 9.23 | 5.3 |

| 3,5-Dichloro-4-ethoxytoluene | 205.08 | 4.21 | 1.98 | 9.23 | 5.1 (Predicted) |

| Analogue 3 | 239.95 | 4.78 | 1.70 | 9.23 | 5.9 |

| Analogue 4 | 191.06 | 3.80 | 2.50 | 18.46 | 4.5 |

Strategic Applications of 3,5 Dichloro 4 Ethoxytoluene in Advanced Organic Synthesis

As a Versatile Building Block for Highly Functionalized Aromatic Systems

The inherent reactivity of 3,5-Dichloro-4-ethoxytoluene, dictated by its distinct functional groups, positions it as a key starting material for the synthesis of polysubstituted aromatic systems. The chlorine atoms, being good leaving groups in nucleophilic aromatic substitution and active participants in cross-coupling reactions, provide primary sites for molecular elaboration. The ethoxy group, an electron-donating moiety, activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. However, with the para position being occupied, substitution is directed to the positions ortho to the ethoxy group. The methyl group can undergo a variety of transformations, including oxidation and free-radical halogenation, further expanding the synthetic utility of the molecule.

A plausible synthetic route to 3,5-Dichloro-4-ethoxytoluene commences with the chlorination of 4-cresol, followed by etherification of the resulting dichlorinated phenol. The regioselectivity of the chlorination is a critical step in achieving the desired 3,5-dichloro isomer.

Table 1: Potential Transformations of 3,5-Dichloro-4-ethoxytoluene

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Suzuki Coupling | Pd catalyst, base, boronic acid | Arylated toluene (B28343) derivative |

| Buchwald-Hartwig Amination | Pd catalyst, base, amine | Aminated toluene derivative |

| Nitration | HNO₃, H₂SO₄ | Nitroaromatic compound |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | Acylated toluene derivative |

| Benzylic Bromination | N-Bromosuccinimide, initiator | Bromomethyl derivative |

These transformations underscore the potential of 3,5-Dichloro-4-ethoxytoluene to serve as a scaffold for constructing a diverse array of functionalized aromatic molecules, which are key components in pharmaceuticals, agrochemicals, and functional materials.

Precursor in the Synthesis of Novel Heterocyclic Compounds

The strategic disposition of functional groups in 3,5-Dichloro-4-ethoxytoluene makes it an attractive precursor for the synthesis of novel heterocyclic compounds. The vicinal arrangement of functional groups that can be introduced via modification of the initial scaffold allows for subsequent cyclization reactions to form various heterocyclic rings. For instance, ortho-functionalization followed by intramolecular reactions can lead to the formation of benzofurans, benzothiazoles, and other related heterocycles.

One potential pathway involves the ortho-lithiation of the aromatic ring directed by the ethoxy group, followed by quenching with an appropriate electrophile. The introduced functionality can then react with one of the adjacent groups to form a heterocyclic ring. For example, introduction of a hydroxymethyl group ortho to the ethoxy moiety could lead to the formation of a substituted benzofuran derivative upon acid-catalyzed cyclization.

Table 2: Hypothetical Heterocyclic Systems Derived from 3,5-Dichloro-4-ethoxytoluene

| Heterocyclic System | Synthetic Strategy | Potential Application |

|---|---|---|

| Benzofuran | Ortho-formylation followed by cyclization | Pharmaceutical scaffolds |

| Benzothiazole | Ortho-amination followed by reaction with a sulfur source | Dyes and functional materials |

| Indole | Conversion of the methyl group to an aminoethyl group and subsequent cyclization | Biologically active compounds |

The synthesis of such heterocyclic systems from a readily accessible starting material like 3,5-Dichloro-4-ethoxytoluene would represent a significant advancement in synthetic methodology.

Utility in the Construction of Carbon Scaffolds for Materials Science Research

Dichlorinated aromatic compounds are known to be valuable monomers and precursors in the synthesis of high-performance polymers and functional materials. The presence of two chlorine atoms in 3,5-Dichloro-4-ethoxytoluene allows for its potential use in polymerization reactions, such as polyether synthesis via nucleophilic aromatic substitution or in the formation of poly(arylene vinylene)s through cross-coupling reactions. The ethoxy and methyl groups can be used to fine-tune the properties of the resulting polymers, such as solubility, thermal stability, and optical properties.

For instance, poly(phenylene oxide)s (PPOs) are a class of high-performance thermoplastics with excellent thermal and chemical resistance. The polymerization of dichlorinated phenols is a common method for their synthesis. By analogy, derivatives of 3,5-Dichloro-4-ethoxytoluene could be explored as monomers for novel PPO-type materials with tailored properties.

Table 3: Potential Polymer Architectures Incorporating 3,5-Dichloro-4-ethoxytoluene

| Polymer Type | Polymerization Method | Potential Properties |

|---|---|---|

| Poly(arylene ether) | Nucleophilic Aromatic Substitution | High thermal stability, chemical resistance |

| Poly(p-phenylene vinylene) derivative | Heck or Wittig coupling | Electroluminescence, conductivity |

The incorporation of the 3,5-dichloro-4-ethoxytoluene unit into polymer backbones could lead to materials with unique and desirable characteristics for applications in electronics, aerospace, and separation technologies.

Design and Synthesis of Derivatives with Tailored Reactivity

The ability to selectively modify the functional groups of 3,5-Dichloro-4-ethoxytoluene opens up avenues for the design and synthesis of a wide range of derivatives with tailored reactivity. The differential reactivity of the chloro, ethoxy, and methyl groups allows for a stepwise and controlled functionalization of the aromatic ring.

For example, the methyl group can be oxidized to a carboxylic acid, which can then be converted to a variety of other functional groups such as esters, amides, or acid chlorides. The chlorine atoms can be selectively replaced by other functional groups through nucleophilic substitution or cross-coupling reactions. The ethoxy group can be cleaved to a hydroxyl group, which can then be re-alkylated or used as a directing group for further functionalization.

Table 4: Examples of Derivatives with Tailored Reactivity

| Derivative | Synthetic Modification | Potential Application |

|---|---|---|

| 3,5-Dichloro-4-ethoxybenzaldehyde | Oxidation of the methyl group to an aldehyde | Building block for pharmaceuticals and dyes |

| 2-Amino-3,5-dichloro-4-ethoxytoluene | Nitration followed by reduction | Precursor for heterocyclic synthesis |

| 3,5-Di(prop-1-yn-1-yl)-4-ethoxytoluene | Sonogashira coupling of the dichloro derivative | Precursor for functional polymers and materials |

This ability to fine-tune the reactivity of the molecule makes 3,5-Dichloro-4-ethoxytoluene a highly valuable platform for the development of new synthetic methodologies and the construction of novel molecular architectures.

Derivatization and Functionalization Strategies for 3,5 Dichloro 4 Ethoxytoluene

Selective Halogen Functionalization (e.g., halogen exchange, reduction)

The two chlorine atoms on the aromatic ring of 3,5-dichloro-4-ethoxytoluene represent key sites for functionalization. Reactions at these positions can introduce new atoms or functional groups, significantly altering the molecule's steric and electronic properties.

Halogen Exchange Reactions:

Halogen exchange reactions, such as the Finkelstein reaction, can be employed to replace the chlorine atoms with other halogens. science.govsocietechimiquedefrance.fr For instance, treatment with a fluoride (B91410) source, like potassium fluoride in the presence of a phase-transfer catalyst, could potentially yield the corresponding fluoro-derivatives. google.com Similarly, reaction with sodium iodide in a suitable solvent could lead to the iodo-substituted analogue. These transformations are valuable as they can modulate the reactivity of the aromatic ring for subsequent cross-coupling reactions.

Reduction of Aryl Chlorides:

The selective reduction of one or both chlorine atoms can also be a viable strategy. Catalytic hydrogenation is a common method for the dehalogenation of aryl halides. google.comgoogle.com The choice of catalyst and reaction conditions would be crucial to control the extent of dehalogenation. For instance, using a palladium-on-carbon catalyst with a hydrogen source could potentially lead to the mono-dechlorinated or fully dechlorinated products. The presence of other functional groups, such as the ethoxy and methyl groups, would need to be considered to avoid unwanted side reactions.

Cross-Coupling Reactions:

The chlorine atoms can serve as handles for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, would allow for the introduction of aryl or vinyl groups by reacting 3,5-dichloro-4-ethoxytoluene with a boronic acid in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.orgrsc.org Given the two chlorine atoms, selective mono- or di-arylation could potentially be achieved by carefully controlling the stoichiometry of the reagents and the reaction conditions. The electronic and steric environment of the chlorine atoms would influence their relative reactivity.

Similarly, the Buchwald-Hartwig amination offers a powerful method for the formation of carbon-nitrogen bonds. wikipedia.orgchemeurope.comjk-sci.comorganic-chemistry.orgacsgcipr.org This reaction would enable the introduction of primary or secondary amines at the chlorinated positions, leading to a variety of aniline (B41778) derivatives. The choice of phosphine (B1218219) ligand on the palladium catalyst is often critical for achieving high yields and selectivity in the amination of aryl chlorides. jk-sci.com

| Reaction Type | Potential Reagents and Conditions | Potential Product(s) | Reference(s) |

| Halogen Exchange (Fluorination) | KF, Phase-transfer catalyst (e.g., 18-crown-6), Aprotic solvent (e.g., DMF, Sulfolane) | 3-Chloro-5-fluoro-4-ethoxytoluene, 3,5-Difluoro-4-ethoxytoluene | google.com |

| Halogen Exchange (Iodination) | NaI, Acetone or DMF | 3-Chloro-5-iodo-4-ethoxytoluene, 3,5-Diiodo-4-ethoxytoluene | science.gov |

| Reductive Dechlorination | H₂, Pd/C, Base (e.g., NEt₃), Solvent (e.g., Ethanol) | 3-Chloro-4-ethoxytoluene, 4-Ethoxytoluene | google.comgoogle.com |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene (B28343)/Water) | 3-Aryl-5-chloro-4-ethoxytoluene, 3,5-Diaryl-4-ethoxytoluene | libretexts.orgorganic-chemistry.orgrsc.org |

| Buchwald-Hartwig Amination | Amine (R₂NH), Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu), Solvent (e.g., Toluene) | 3-Amino-5-chloro-4-ethoxytoluene, 3,5-Diamino-4-ethoxytoluene | wikipedia.orgchemeurope.comjk-sci.comorganic-chemistry.orgacsgcipr.org |

Introduction of Oxygen-Containing Functional Groups

Introducing additional oxygen-containing functional groups can significantly impact the polarity and reactivity of 3,5-dichloro-4-ethoxytoluene. Key strategies include oxidation of the methyl group and cleavage of the ethoxy ether linkage.

Oxidation of the Toluene Methyl Group:

The methyl group can be oxidized to a variety of functional groups, including an aldehyde, a carboxylic acid, or a benzylic alcohol. pearson.comlibretexts.orgyoutube.comyoutube.comscribd.com Treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under acidic conditions would likely lead to the formation of 3,5-dichloro-4-ethoxybenzoic acid. libretexts.org Milder and more selective oxidizing agents could be employed to obtain the corresponding benzaldehyde (B42025) or benzyl (B1604629) alcohol. For example, the use of ceric ammonium (B1175870) nitrate (B79036) (CAN) or N-bromosuccinimide (NBS) followed by hydrolysis could potentially yield 3,5-dichloro-4-ethoxybenzaldehyde.

Cleavage of the Ethoxy Group:

The ether linkage of the ethoxy group can be cleaved under harsh acidic conditions, typically with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), to yield the corresponding phenol. nih.gov This reaction would convert 3,5-dichloro-4-ethoxytoluene into 2,6-dichlorohydroquinone. The choice of acid and reaction conditions would be critical to avoid unwanted side reactions on the aromatic ring.

| Reaction Type | Potential Reagents and Conditions | Potential Product(s) | Reference(s) |

| Oxidation to Carboxylic Acid | KMnO₄, H₂SO₄, Heat | 3,5-Dichloro-4-ethoxybenzoic acid | libretexts.org |

| Oxidation to Aldehyde | CrO₃/Acetic anhydride (B1165640) or PCC | 3,5-Dichloro-4-ethoxybenzaldehyde | jk-sci.com |

| Ether Cleavage | HBr or HI, Heat | 2,6-Dichlorohydroquinone | nih.gov |

Introduction of Nitrogen-Containing Functional Groups

The introduction of nitrogen-containing functional groups onto the aromatic ring can be achieved through electrophilic substitution reactions, most notably nitration.

Nitration of the Aromatic Ring:

Electrophilic nitration of 3,5-dichloro-4-ethoxytoluene would likely occur at the positions ortho to the activating ethoxy group. The directing effects of the substituents (ortho, para-directing ethoxy and methyl groups versus meta-directing chloro groups) would need to be carefully considered. Given the steric hindrance from the adjacent chlorine atoms, nitration would be expected to occur at the less hindered ortho position to the ethoxy group. A mixture of nitric acid and sulfuric acid is the classic reagent for this transformation. google.comquickcompany.ingoogleapis.com The reaction conditions, such as temperature and concentration of the acids, would need to be controlled to prevent over-nitration or side reactions. The resulting nitro-derivative could then be further reduced to an amino group, providing a route to various aniline derivatives.

| Reaction Type | Potential Reagents and Conditions | Potential Product(s) | Reference(s) |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-3,5-dichloro-4-ethoxytoluene | google.comquickcompany.ingoogleapis.com |

| Reduction of Nitro Group | H₂, Pd/C or Sn/HCl | 2-Amino-3,5-dichloro-4-ethoxytoluene | google.comgoogle.com |

Alkylation and Arylation of the Toluene Methyl Group

The methyl group of 3,5-dichloro-4-ethoxytoluene can be functionalized at the benzylic position, providing a pathway for the introduction of various alkyl and aryl substituents.

Benzylic Halogenation:

The first step in many benzylic functionalization strategies is halogenation. masterorganicchemistry.comgla.ac.ukscientificupdate.comgla.ac.ukstackexchange.comresearchgate.net Radical bromination using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide or AIBN is a common method for selectively brominating the benzylic position of toluene derivatives. masterorganicchemistry.comscientificupdate.com This would yield 3,5-dichloro-4-ethoxybenzyl bromide. This benzylic bromide is a versatile intermediate that can undergo nucleophilic substitution reactions with a wide range of nucleophiles.

Benzylic Alkylation and Arylation:

The resulting benzylic halide can be used in subsequent alkylation and arylation reactions. For instance, reaction with organometallic reagents such as Grignard reagents or organocuprates could introduce various alkyl groups. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, could be employed to introduce aryl or vinyl groups at the benzylic position. Direct deprotonative arylation of the benzylic C-H bond has also been reported for toluene derivatives using a bimetallic catalyst system, offering a more direct route to diarylmethane structures. quickcompany.inresearchgate.netorganic-chemistry.orgnih.gov

| Reaction Type | Potential Reagents and Conditions | Potential Product(s) | Reference(s) |

| Benzylic Bromination | NBS, AIBN or Benzoyl Peroxide, CCl₄, Heat | 3,5-Dichloro-4-ethoxybenzyl bromide | masterorganicchemistry.comscientificupdate.comresearchgate.net |

| Benzylic Alkylation (via bromide) | R-MgBr (Grignard reagent) or R₂CuLi (Gilman reagent) | 1-(Alkyl)-3,5-dichloro-4-ethoxybenzene | researchgate.net |

| Benzylic Arylation (via bromide) | Ar-B(OH)₂, Pd catalyst, Base | 1-(Arylmethyl)-3,5-dichloro-4-ethoxybenzene | quickcompany.innih.gov |

| Direct Benzylic Arylation | Aryl bromide, Pd catalyst, KN(SiMe₃)₂ | 1-(Arylmethyl)-3,5-dichloro-4-ethoxybenzene | quickcompany.inresearchgate.netorganic-chemistry.orgnih.gov |

Environmental Chemical Transformations: Mechanistic and Theoretical Studies

Photolytic Degradation Mechanisms in Model Systems

Direct photolysis of organic compounds in the environment is driven by the absorption of solar radiation, leading to the breaking of chemical bonds. For 3,5-Dichloro-4-ethoxytoluene, the aromatic ring and the chlorine substituents are the primary chromophores that could absorb environmentally relevant wavelengths of UV light.

While no specific studies on the photolytic degradation of 3,5-Dichloro-4-ethoxytoluene have been identified, the photodegradation of other chlorinated aromatic compounds suggests potential mechanisms. The primary photolytic pathway for many chlorinated aromatic compounds involves the reductive dehalogenation, where a carbon-chlorine bond is cleaved, leading to the formation of a radical intermediate. This radical can then abstract a hydrogen atom from the surrounding medium to form a less chlorinated toluene (B28343) derivative.